Cas no 23802-20-2 (Phenol,2-[(3,4-dichlorophenyl)methyl]-4-(1,1-dimethylethyl)-)

Phenol,2-[(3,4-dichlorophenyl)methyl]-4-(1,1-dimethylethyl)- structure
23802-20-2 structure
Product Name:Phenol,2-[(3,4-dichlorophenyl)methyl]-4-(1,1-dimethylethyl)-
CAS No:23802-20-2
MF:C17H18Cl2O
MW:309.230223178864
CID:259270
PubChem ID:212012
Update Time:2025-04-19

Phenol,2-[(3,4-dichlorophenyl)methyl]-4-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-[(3,4-dichlorophenyl)methyl]-4-(1,1-dimethylethyl)-
    • 4-tert-butyl-2-[(3,4-dichlorophenyl)methyl]phenol
    • 23802-20-2
    • DTXSID50178501
    • o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-
    • 4-tert-Butyl-alpha-(3,4-dichlorophenyl)-o-cresol
    • 2-(3',4'-Dichlorobenzyl)-4-t-butylphenol
    • Inchi: 1S/C17H18Cl2O/c1-17(2,3)13-5-7-16(20)12(10-13)8-11-4-6-14(18)15(19)9-11/h4-7,9-10,20H,8H2,1-3H3
    • InChI Key: WRNVIOREVARFLN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC1=C(C=CC(=C1)C(C)(C)C)O)Cl

Computed Properties

  • Exact Mass: 308.07364
  • Monoisotopic Mass: 308.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.199
  • Boiling Point: 406.1°Cat760mmHg
  • Flash Point: 150.4°C
  • Refractive Index: 1.578
  • PSA: 20.23
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